BSF466533A
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Overview
Description
BSF466533A is a complex heterocyclic compound that combines the structural features of benzothiophene, imidazole, and thiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BSF466533A typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-benzothiophene-3-carboxaldehyde with 2-methylimidazole in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
BSF466533A can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.
Scientific Research Applications
BSF466533A has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of BSF466533A involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity . Additionally, the compound can interact with enzymes and receptors involved in various biological processes, contributing to its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share the thiazole moiety and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Imidazole derivatives: Compounds containing the imidazole ring are known for their broad range of biological activities, including antifungal and antiviral effects.
Thiazole derivatives: These compounds are widely studied for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Uniqueness
BSF466533A is unique due to its combination of benzothiophene, imidazole, and thiazole moieties, which confer a distinct set of chemical and biological properties. This structural uniqueness allows it to interact with multiple molecular targets and exhibit a wide range of activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(1-benzothiophen-3-yl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S2.ClH/c1-9-13(16-7-6-15-14(16)18-9)11-8-17-12-5-3-2-4-10(11)12;/h2-5,8H,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEYOVCCEAOXCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2CCN=C2S1)C3=CSC4=CC=CC=C43.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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